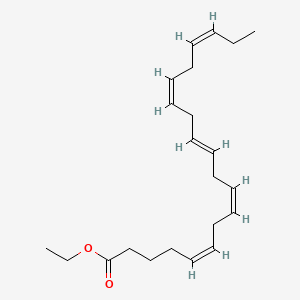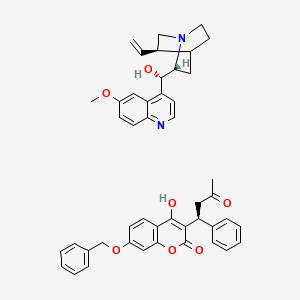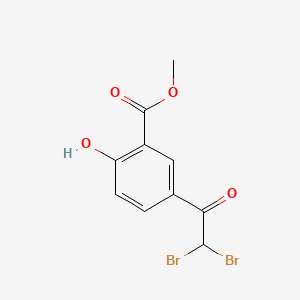
Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate is an organic compound that belongs to the class of brominated aromatic esters This compound is characterized by the presence of a dibromoacetyl group attached to a hydroxybenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate typically involves the bromination of a precursor compound. One common method is the selective α-bromination of an aralkyl ketone using phenyltrimethylammonium tribromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, and the product is purified by silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The dibromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, phenyltrimethylammonium tribromide, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzoates, while oxidation reactions can produce different oxidized derivatives.
科学的研究の応用
Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate involves its interaction with molecular targets through its dibromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving these molecular interactions.
類似化合物との比較
Similar Compounds
Methyl 4-(2,2-Dibromoacetyl)benzoate: Similar in structure but with the dibromoacetyl group attached to a different position on the benzoate ring.
2,2-Dibromo-2-cyanoacetamide: Another brominated compound with different functional groups and applications.
Uniqueness
Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C10H8Br2O4 |
|---|---|
分子量 |
351.98 g/mol |
IUPAC名 |
methyl 5-(2,2-dibromoacetyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C10H8Br2O4/c1-16-10(15)6-4-5(2-3-7(6)13)8(14)9(11)12/h2-4,9,13H,1H3 |
InChIキー |
SLRXRMBUMQWPKO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)C(Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


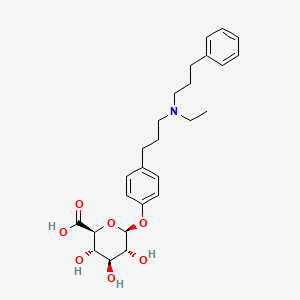
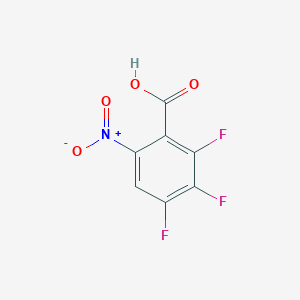
![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)
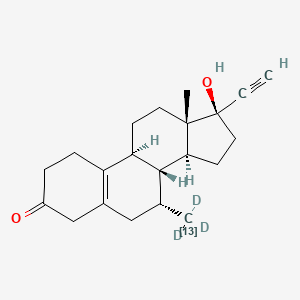
![5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13856706.png)
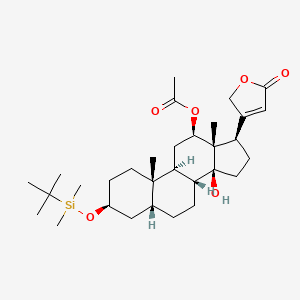
![[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)
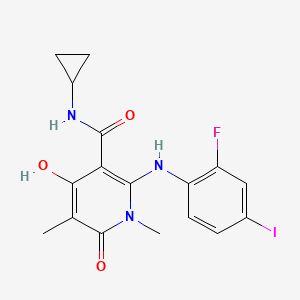
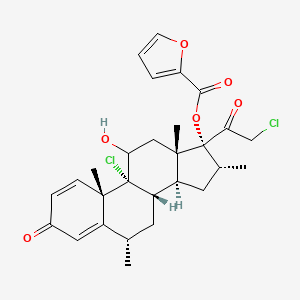
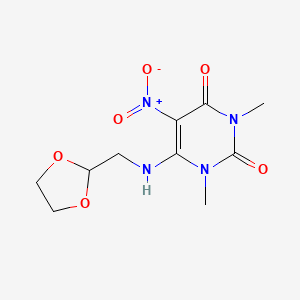
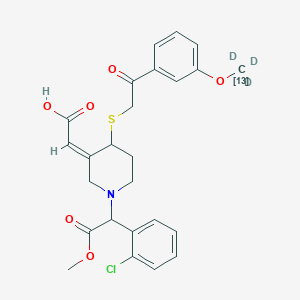
![3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B13856749.png)
